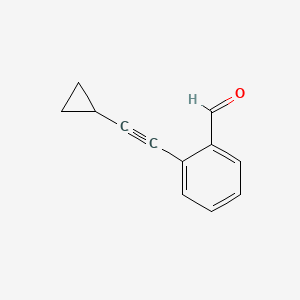

2-(Cyclopropylethynyl)benzaldehyde

Description

2-(Cyclopropylethynyl)benzaldehyde, with the chemical formula C₁₂H₁₀O and CAS number 914220-97-6, is an aromatic aldehyde featuring a cyclopropyl-substituted alkyne at the ortho position. chemicalbook.comcymitquimica.com This specific arrangement of functional groups—an aldehyde, an alkyne, and a strained cyclopropyl (B3062369) ring—renders it a highly versatile and reactive substrate for a variety of organic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 914220-97-6 |

| Molecular Formula | C₁₂H₁₀O |

| Molecular Weight | 170.21 g/mol |

| SMILES | O=Cc1ccccc1C#CC1CC1 |

This table is dynamically generated based on available data.

Alkynylbenzaldehydes, particularly ortho-substituted derivatives, are powerful intermediates in the synthesis of complex molecular scaffolds. rsc.org The dual reactivity of the aldehyde and alkyne functionalities allows for a rich tapestry of chemical transformations, often in a tandem or cascade fashion. The aldehyde group can participate in reactions such as condensations, additions, and as a directing group, while the alkyne is amenable to a wide array of cycloadditions, couplings, and nucleophilic additions. rsc.org

Researchers have extensively utilized ortho-alkynylbenzaldehydes as precursors for the construction of various heterocyclic and polycyclic aromatic compounds. For instance, they are key starting materials in transition-metal-catalyzed and base-mediated cyclization reactions to form isoquinolines, indenones, and other fused ring systems. rsc.orgrsc.org The ability to generate isobenzopyrylium ions from these substrates further expands their synthetic utility, enabling participation in various cycloaddition reactions. bldpharm.com

The cyclopropyl group is a "privileged" structural motif in medicinal chemistry and materials science. researchgate.net Its incorporation into a molecule can have profound effects on its physicochemical and biological properties. The strained three-membered ring introduces unique conformational constraints and electronic properties. bldpharm.com

Key attributes of the cyclopropyl moiety include:

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in larger cycloalkanes or linear alkyl chains, which can lead to increased resistance to metabolic degradation and a longer biological half-life for drug candidates.

Potency and Binding: The rigid structure of the cyclopropyl group can help to lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Its electronic nature, with enhanced π-character in its C-C bonds, can also contribute to favorable interactions.

Lipophilicity and Solubility: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of a cyclopropyl group with an alkyne, as in the cyclopropylethynyl moiety, creates a rigid, linear element that can be used to probe molecular interactions with high precision.

While dedicated research focusing solely on this compound is emerging, its synthetic potential can be inferred from the extensive studies on related ortho-alkynylbenzaldehydes. The primary research trajectories for this compound are anticipated to be in the development of novel synthetic methodologies and the construction of complex molecular architectures.

Synthesis: The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. cymitquimica.comchemscene.com This palladium- and copper-catalyzed cross-coupling reaction would involve the reaction of a 2-halobenzaldehyde (typically 2-iodobenzaldehyde (B48337) or 2-bromobenzaldehyde) with cyclopropylacetylene. The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. chemscene.com

Table 2: Plausible Synthesis via Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Product |

|---|---|---|---|---|---|

| 2-Iodobenzaldehyde | Cyclopropylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | This compound |

This table presents a generalized synthetic scheme based on established Sonogashira coupling protocols.

Reactivity and Potential Applications: The unique structural features of this compound open up a wide range of possibilities for its application in organic synthesis. Key research directions include:

Intramolecular Cyclization Reactions: The proximate aldehyde and cyclopropylethynyl groups are perfectly poised for intramolecular reactions. These can be triggered by various catalysts (acid, base, or transition metals) to generate complex fused-ring systems. For instance, intramolecular hydroarylation or hydroamination could lead to the formation of novel indene (B144670) or isoquinoline (B145761) derivatives containing a spiro-cyclopropane unit.

Tandem Reactions and Cascade Sequences: this compound is an ideal substrate for tandem reactions where a single synthetic operation leads to the formation of multiple chemical bonds. For example, a reaction could be initiated at the aldehyde, followed by a cyclization involving the alkyne, and potentially a subsequent rearrangement involving the cyclopropyl ring.

Cycloaddition Reactions: The electron-deficient alkyne, activated by the adjacent aromatic ring and aldehyde, can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct highly functionalized polycyclic molecules. bldpharm.com The presence of the cyclopropyl group could influence the stereoselectivity of these reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclopropylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-9-12-4-2-1-3-11(12)8-7-10-5-6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQZBHGVONTLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652242 | |

| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-97-6 | |

| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropylethynyl Benzaldehyde and Its Derivatives

Primary Synthetic Routes to 2-(Cyclopropylethynyl)benzaldehyde

The construction of the core structure of this compound is most efficiently achieved through carbon-carbon bond-forming reactions that couple the aromatic ring with the alkyne fragment.

The Sonogashira reaction stands as the most prominent and widely utilized method for synthesizing aryl alkynes, including this compound. wikipedia.orgorganic-chemistry.org This cross-coupling reaction involves the union of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild amine base. wikipedia.orgjk-sci.com

The typical synthesis of this compound via this method involves the reaction of a 2-halobenzaldehyde, such as 2-iodobenzaldehyde (B48337) or 2-bromobenzaldehyde, with cyclopropylacetylene. The reaction proceeds under mild conditions, often at room temperature, and demonstrates high functional group tolerance, making it ideal for complex syntheses. wikipedia.orgjk-sci.com

Reaction Mechanism Overview: The catalytic cycle of the Sonogashira coupling is understood to involve two interconnected cycles: one for palladium and one for copper. wikipedia.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-iodobenzaldehyde).

Copper Cycle : The terminal alkyne (cyclopropylacetylene) reacts with the copper(I) salt, typically copper(I) iodide, in the presence of the amine base to form a copper acetylide intermediate. youtube.com

Transmetalation : The copper acetylide transfers the acetylenic group to the palladium complex.

Reductive Elimination : The resulting organopalladium complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. youtube.com

The choice of catalyst, ligands, base, and solvent can be optimized to maximize yield and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling to Synthesize 2-Alkynylbenzaldehydes

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|---|

| 2-Iodobenzaldehyde | Cyclopropylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temperature, 2-24 h |

| 2-Bromobenzaldehyde | Cyclopropylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50-80 °C, 12-48 h |

| 2-Iodobenzaldehyde | Phenylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | Room Temperature, 6 h |

| 2-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None (Copper-free) | TBAA | NMP | Room Temperature, 12 h |

This table presents typical, generalized conditions based on established Sonogashira protocols. Actual results may vary.

While the Sonogashira coupling is the predominant method, other transition-metal-catalyzed reactions can, in principle, be employed for the synthesis of related structures. For instance, nickel-catalyzed Sonogashira-type couplings have been developed that can couple non-activated alkyl halides, although a copper co-catalyst is often still required. wikipedia.org Furthermore, cobalt-catalyzed three-component reactions have been reported for the synthesis of functionalized alkenyl halides from alkynes, demonstrating alternative transition metals in C-C bond formation. nih.gov However, for the specific synthesis of this compound, palladium-catalyzed methods remain the most direct and well-documented approach.

Preparation of Key Precursors and Analogues of this compound

The aldehyde functional group and the alkyne moiety in this compound serve as handles for further chemical modifications, leading to a variety of derivatives and analogues.

The aldehyde group of this compound can be readily converted into an oxime. This transformation is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) or its hydrochloride salt, often in the presence of a base to neutralize the liberated acid. wikipedia.orgorientjchem.org The reaction is generally high-yielding and can be performed under mild conditions. orientjchem.org

The resulting oxime, this compound oxime, exists as a mixture of (E) and (Z) isomers. wikipedia.org These oxime derivatives are valuable synthetic intermediates. For example, 2-alkynyl benzaldoximes can undergo intramolecular cyclization reactions, catalyzed by various metal salts like silver or copper, to form isoquinoline (B145761) N-oxides or isoquinolines. researchgate.net

Table 2: General Conditions for the Synthesis of Benzaldehyde (B42025) Oximes

| Starting Aldehyde | Reagents | Base / Additive | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Benzaldehyde | NH₂OH·HCl | Oxalic Acid | Acetonitrile | Reflux, 1 h | Benzaldoxime orientjchem.org |

| Salicylaldehyde | NH₂OH·HCl | Sodium Acetate (B1210297) | Aqueous Ethanol | Room Temp, 2 h | Salicylaldoxime |

| 2-(Phenylethynyl)benzaldehyde (B1589314) | NH₂OH·HCl | Pyridine | Ethanol | Reflux, 4 h | 2-(Phenylethynyl)benzaldehyde oxime researchgate.net |

| This compound | NH₂OH·HCl | Sodium Bicarbonate | Methanol/Water | Room Temp, 3-6 h | This compound oxime |

This table illustrates common methods for oxime formation. The entry for the title compound is a representative, expected procedure.

The versatility of the Sonogashira coupling allows for the synthesis of a wide array of functionalized 2-alkynylbenzaldehyde congeners. By varying either the terminal alkyne or the substituted 2-halobenzaldehyde, chemists can introduce diverse functional groups into the molecular structure.

For instance, using different terminal alkynes such as phenylacetylene, 2-methyl-3-butyn-2-ol, or various silyl-protected acetylenes in Sonogashira reactions with 2-iodobenzaldehyde leads to the corresponding 2-alkynylbenzaldehydes. beilstein-journals.orgrsc.org These compounds are precursors to a range of complex heterocyclic systems, including functionalized 1,2-dihydroisoquinolines through multicomponent reactions. nih.gov Similarly, employing substituted 2-halobenzaldehydes (e.g., bearing methoxy (B1213986), nitro, or other halide groups on the aromatic ring) allows for the synthesis of congeners with different electronic properties and further sites for chemical modification.

Table 3: Synthesis of Functionalized 2-Alkynylbenzaldehyde Congeners via Sonogashira Coupling

| Benzaldehyde Precursor | Alkyne Partner | Product |

|---|---|---|

| 2-Iodobenzaldehyde | Phenylacetylene | 2-(Phenylethynyl)benzaldehyde rsc.org |

| 2-Iodobenzaldehyde | 2-Methyl-3-butyn-2-ol | 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde beilstein-journals.org |

| 2-Iodobenzaldehyde | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)benzaldehyde |

| 5-Nitro-2-iodobenzaldehyde | Cyclopropylacetylene | 2-(Cyclopropylethynyl)-5-nitrobenzaldehyde |

| 4-Methoxy-2-bromobenzaldehyde | Phenylacetylene | 4-Methoxy-2-(phenylethynyl)benzaldehyde |

Reactivity and Transformational Chemistry of 2 Cyclopropylethynyl Benzaldehyde

Catalytic Transformations Involving the Aldehyde Functionality

The aldehyde group in 2-(cyclopropylethynyl)benzaldehyde serves as a key handle for a variety of catalytic transformations, including multicomponent reactions for the synthesis of nitrogen-containing heterocycles and selective reduction reactions.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, thereby minimizing waste and saving time. This compound is an excellent substrate for such reactions, leading to the formation of diverse heterocyclic systems.

An efficient method for the enantioselective synthesis of chiral C1-phosphonylated 1,2-dihydroisoquinoline (B1215523) derivatives involves a three-component reaction of 2-alkynylbenzaldehydes, amines, and dimethylphosphonate. nih.gov This reaction, catalyzed by a chiral silver spirocyclic phosphate (B84403), provides a direct route to these valuable compounds with high yields and enantioselectivities. nih.gov

The proposed mechanism for this transformation begins with the coordination of the silver catalyst to the alkyne and aldehyde moieties of this compound. This is followed by the nucleophilic attack of the amine on the activated aldehyde, forming an imine intermediate. Subsequent addition of dimethylphosphonate to the imine, facilitated by the chiral catalyst, generates the chiral C1-phosphonylated 1,2-dihydroisoquinoline product. The use of a chiral catalyst is crucial for controlling the stereochemistry of the newly formed chiral center at the C1 position. nih.gov This methodology has been shown to be applicable to a broad range of substrates, suggesting its utility for the synthesis of various chiral 1,2-dihydroisoquinoline derivatives from this compound. nih.gov

Table 1: Catalytic Asymmetric Three-Component Reaction for Chiral 1,2-Dihydroisoquinoline Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| 2-Alkynylbenzaldehydes | Amines | Dimethylphosphonate | Chiral Silver Spirocyclic Phosphate | Chiral C1-Phosphonylated 1,2-Dihydroisoquinolines | Up to 99 | Up to 94 | nih.gov |

Multicomponent Reactions for Heterocycle Synthesis

Multi-Component Reactions with Amines and Phosphine (B1218219) Oxides (e.g., Isoquinolines, Isoindolines)

The multicomponent reaction of 2-(phenylethynyl)benzaldehyde (B1589314), a primary amine, and diphenylphosphine (B32561) oxide has been demonstrated to selectively produce phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline, depending on the catalyst and reaction conditions. rsc.org This provides a valuable framework for the synthesis of analogous structures from this compound.

For the synthesis of phosphinoyl-functionalized isoquinolines, zirconium(IV) chloride has been identified as an effective catalyst. rsc.org The reaction likely proceeds through the initial formation of an imine from this compound and the primary amine. The phosphine oxide then adds to the imine, and a subsequent intramolecular cyclization involving the alkyne moiety leads to the 1,2-dihydroisoquinoline skeleton. researchgate.net

Conversely, the use of a silver acetate (B1210297) catalyst can selectively yield 2H-isoindoline derivatives. rsc.org In this case, the reaction pathway is believed to involve a different mode of cyclization. It has also been observed that the initially formed dihydro-isoquinolin-1-ylphosphine oxide can be converted into the thermodynamically more stable 2H-isoindol-1-ylphosphine oxide. rsc.org

Table 2: Catalyst-Dependent Selective Synthesis of Heterocycles

| Starting Materials | Catalyst | Product | Reference |

| 2-(Phenylethynyl)benzaldehyde, Primary Amine, Diphenylphosphine Oxide | None | Phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine | rsc.org |

| 2-(Phenylethynyl)benzaldehyde, Primary Amine, Diphenylphosphine Oxide | Zirconium(IV) chloride | Phosphinoyl functionalized 1,2-Dihydro-isoquinoline | rsc.org |

| 2-(Phenylethynyl)benzaldehyde, Primary Amine, Diphenylphosphine Oxide | Silver acetate | Phosphinoyl functionalized 2H-Isoindoline | rsc.org |

Hydrogenation and Reduction Reactions

The selective reduction of the aldehyde functionality in this compound to the corresponding primary alcohol, (2-(cyclopropylethynyl)phenyl)methanol, is a key transformation that allows for further synthetic manipulations. This reduction must be performed chemoselectively to avoid the simultaneous reduction of the alkyne or the cyclopropyl (B3062369) group.

Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov NaBH₄ is a milder reducing agent and is often preferred for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like alkynes. nih.gov The reduction of an aldehyde to a primary alcohol involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. nih.gov

For the hydrogenation of benzaldehydes, various catalytic systems have been developed. For instance, iron(II) PNP pincer complexes have been used for the selective hydrogenation of aldehydes. nih.gov Additionally, gold-based catalysts have shown high selectivity for the conversion of benzaldehyde (B42025) to benzyl (B1604629) alcohol. researchgate.net The choice of catalyst and reaction conditions is crucial to prevent over-reduction to a methyl group or reduction of the aromatic ring. nih.gov In the context of this compound, a mild and selective reducing agent or catalytic system would be required to ensure the integrity of the cyclopropylethynyl moiety.

Table 3: Common Reagents for Aldehyde Reduction

| Reagent | Substrate | Product | Notes | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary, Secondary Alcohols | Milder reagent, good chemoselectivity | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols | Stronger, less selective reducing agent | nih.gov |

| Iron(II) PNP Pincer Complex | Aldehydes | Alcohols | Catalytic hydrogenation | nih.gov |

| Gold/Alumina (Au/Al₂O₃) | Benzaldehyde | Benzyl Alcohol | High selectivity in catalytic hydrogenation | researchgate.net |

Reactions Involving the Alkyne Moiety and Its Derivatives

The alkyne group in this compound is a versatile functional group that can participate in a variety of cyclization and rearrangement reactions to form complex polycyclic structures.

The strategic positioning of the aldehyde and alkyne groups in this compound allows for intramolecular reactions, leading to the formation of new ring systems. These transformations can be triggered by various catalysts or reaction conditions.

For instance, intramolecular 1,3-dipolar cycloadditions of related 2'-alkynyl-biaryl-2-aldehyde N-tosylhydrazones have been used to synthesize 3-substituted 1H-dibenzo[e,g]indazoles. preprints.orgnih.gov This suggests that a similar transformation of a derivative of this compound, such as its N-tosylhydrazone, could lead to novel polycyclic aromatic compounds containing a cyclopropyl group. The reaction proceeds through the in-situ formation of a diazo compound from the N-tosylhydrazone, which then undergoes an intramolecular cycloaddition with the alkyne. preprints.orgnih.gov

Furthermore, the rearrangement of o-(pivaloylaminomethyl)benzaldehydes under acidic conditions has been shown to proceed through an isoindole intermediate, leading to the formation of regioisomeric aldehydes and dimer-like products. researchgate.net While this specific example does not involve an alkyne, it highlights the potential for the aldehyde group to participate in rearrangement processes that could be influenced by the presence of the cyclopropylethynyl moiety in this compound.

Additionally, intramolecular redox cyclization reactions have been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, involving a 2-nitrosobenzaldehyde intermediate. This type of intramolecular redox process could potentially be adapted to derivatives of this compound to construct novel heterocyclic systems.

Photocycloaddition Reactions of Related Enynal Systems

The application of photochemical reactions to enynal systems like this compound offers pathways to unique molecular architectures that are often inaccessible through thermal methods. The photochemistry of such compounds is dictated by the interplay between the carbonyl group, the alkyne, and the aromatic ring.

A primary photochemical transformation for aldehydes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound in an excited state and a ground-state alkene to form an oxetane (B1205548). Research has shown that even ortho-alkyl substituted benzaldehydes, which typically undergo rapid intramolecular hydrogen abstraction upon irradiation, can participate in efficient photocycloaddition with alkenes like 2,3-dimethylbut-2-ene. rsc.org This indicates that for this compound, photocycloaddition at the aldehyde group is a plausible reaction pathway, competing with other potential photochemical processes.

The reaction involves the photoexcitation of the aldehyde to its triplet state, which then interacts with an alkene. wikipedia.org The regiochemistry is influenced by the stability of the diradical intermediate formed upon addition. wikipedia.org While specific examples involving this compound are scarce, the principles established for related benzaldehydes and the known photocycloaddition reactions of alkynyl boronates with maleimides suggest its potential in forming cyclobutene (B1205218) or oxetane structures under photochemical conditions. documentsdelivered.com

Selenocyclization Reactions of Oxime Derivatives

The oxime of this compound can undergo electrophilic cyclization promoted by selenium reagents. Specifically, benzeneseleninic acid derivatives have been used to achieve the selenocyclization of o-alkynyl benzaldehyde oximes. wikipedia.org This reaction, conducted in refluxing methanol, allows for the in situ thermal generation of electrophilic selenium species. The subsequent electrophilic attack on the alkyne triggers a 6-endo cyclization involving the oxime nitrogen, leading to the formation of 4-(selanyl)isoquinoline-N-oxides in high yields. wikipedia.org This methodology demonstrates excellent substrate tolerance and is scalable, providing an efficient route to selenium-decorated isoquinoline (B145761) N-oxides. wikipedia.org

Scope and Limitations of Reactions with Varied Substituents

The chemical behavior of this compound is intricately linked to the electronic properties of substituents on the aromatic ring. These substituents can modulate the electrophilicity of the aldehyde carbonyl group, the nucleophilicity of the alkyne, and the stability of reaction intermediates, thereby dictating the course and efficiency of various reactions.

Systematic studies on the influence of substituents on the reactivity of this compound are still emerging. However, by drawing parallels with the reactivity of analogous systems, such as 2-(phenylethynyl)benzaldehyde and other substituted benzaldehydes, we can infer the expected trends and limitations.

Influence of Electron-Donating and Electron-Withdrawing Groups:

The reactivity of the aldehyde group is a key determinant in many transformations of this compound. Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, are expected to decrease the electrophilicity of the carbonyl carbon. This deactivation can lead to slower reaction rates in nucleophilic addition reactions. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, enhance the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack.

Steric Hindrance:

The presence of bulky substituents ortho to the aldehyde group can introduce significant steric hindrance. This can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down or even inhibiting the reaction. For example, in related synthetic procedures for substituted benzaldehydes, the presence of two ortho-methyl substituents has been shown to lower the yield of the desired product due to increased steric bulk. This suggests that the scope of reactions involving this compound may be limited when bulky groups are present at the 3- or 6-positions of the benzaldehyde ring.

Tandem and Domino Reactions:

The unique arrangement of functional groups in this compound makes it an ideal substrate for tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. The success and selectivity of these cascade reactions are highly dependent on the electronic environment of the molecule.

For example, in tandem cyclization reactions, the electronic nature of the aromatic ring can influence the regioselectivity of the cyclization process. While specific studies on this compound are limited, research on related systems indicates that both electron-donating and electron-withdrawing groups can be accommodated, leading to the formation of complex heterocyclic scaffolds. liberty.edu

Data on Substituted this compound Reactions:

Detailed experimental data on the reactivity of a wide range of substituted 2-(cyclopropylethynyl)benzaldehydes is not yet extensively documented in the scientific literature. To fully elucidate the scope and limitations, further systematic studies are required. The following table illustrates a hypothetical scenario based on general principles of organic reactivity, highlighting the expected influence of various substituents on a generic reaction of this compound.

| Substituent (R) | Position | Electronic Effect | Expected Impact on Reactivity | Potential Limitations |

| -H | - | Neutral | Baseline reactivity | - |

| 4-OCH₃ | para | Electron-donating | Decreased aldehyde electrophilicity, potentially slower reaction rates. | May favor alternative reaction pathways in certain cases. |

| 4-NO₂ | para | Electron-withdrawing | Increased aldehyde electrophilicity, potentially faster reaction rates. | May be incompatible with highly nucleophilic or reducing reagents. |

| 2-CH₃ | ortho | Electron-donating, Steric hindrance | Slower reaction rates due to steric hindrance. | May require more forcing reaction conditions or specialized catalysts. |

| 3-Cl | meta | Electron-withdrawing (inductive), Weakly deactivating | Moderate increase in aldehyde electrophilicity. | Generally well-tolerated. |

It is important to note that the interplay of electronic and steric effects can be complex, and the actual outcome of a reaction may not always be straightforward to predict. Experimental investigation remains crucial for defining the precise scope and limitations for each specific transformation of a substituted this compound.

Mechanistic Investigations of Reactions Involving 2 Cyclopropylethynyl Benzaldehyde

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 2-alkynylbenzaldehydes is central to understanding their synthetic utility. These pathways are often complex, involving multiple steps and highly reactive intermediates. The specific nature of the alkyne substituent, such as the cyclopropyl (B3062369) group, can influence the stability and reactivity of these intermediates.

Carbocation and radical intermediates are pivotal in many reactions of 2-alkynylbenzaldehydes. The formation of a carbocation is often a key step in cyclization and rearrangement reactions. sinica.edu.twbeilstein-journals.org These positively charged species are electron-poor and their stability is a crucial factor in determining the reaction outcome. libretexts.org More substituted carbocations are generally more stable, and the presence of adjacent groups that can donate electron density, such as alkyl groups or systems capable of resonance, enhances stability. libretexts.org In the context of 2-(cyclopropylethynyl)benzaldehyde, Lewis acid activation of the alkyne can lead to vinyl carbocation intermediates. These intermediates are highly reactive and can undergo subsequent rearrangements or cyclizations. sinica.edu.twlibretexts.org

Radical intermediates also play a significant role. Radical reactions can be initiated under specific conditions, often involving radical initiators, and are known for their high yields and selectivity in certain cases. researchgate.net The key step in many radical-based syntheses is the addition of a radical center to an unsaturated functional group, like the alkyne in the title compound. sinica.edu.tw These processes are critical for forming carbon-carbon bonds and can be used to construct complex cyclic systems. sinica.edu.twnih.gov

Cycloaddition reactions are a cornerstone of the chemistry of 2-alkynylbenzaldehydes, allowing for the efficient construction of complex polycyclic frameworks.

[4+2] Annulations: Gold-catalyzed [4+2] benzannulations between ortho-alkynylbenzaldehydes and alkynes have been reported. The proposed mechanism involves the initial activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the carbonyl oxygen. This can form intermediates such as carbonyl ylides or isobenzopyrylium species, which then undergo the cycloaddition. beilstein-journals.orgresearchgate.net In a different approach, palladium-catalyzed [4+2] cycloadditions of 2-alkynylbenzaldehydes with saturated cyclic amines have been shown to produce fused N-heterocycles. acs.org

1,3-Dipolar Cycloaddition: This type of reaction is crucial for synthesizing five-membered heterocyclic rings. For instance, 2'-alkynyl-biaryl-2-aldehyde N-tosylhydrazones, which are structurally related to the title compound, undergo an intramolecular 1,3-dipolar cycloaddition. This reaction proceeds via the in-situ formation of a diazo intermediate, which then acts as a 1,3-dipole, reacting with the alkyne. nih.govpreprints.org

[2+2] Photocycloadditions: While less common for this specific substrate class, photocatalyzed [2+2] cycloadditions are a known method for forming cyclobutane (B1203170) rings. mdpi.com These reactions typically involve the photochemical excitation of an alkene. For 2-alkynylbenzaldehydes, such reactions could potentially occur between the alkyne and another unsaturated partner under photochemical conditions.

Rearrangements are common in reactions involving carbocation intermediates, which often shift to form more stable structures. libretexts.org In the context of gold-catalyzed reactions of related propargyl systems, beilstein-journals.orgingentaconnect.com-sigmatropic rearrangements are known to occur, leading to the formation of gold-carbene species. nih.gov Similarly, rhodium catalysts can initiate complex cascade reactions that involve multiple rearrangement steps. rsc.org

Fragmentation processes can be studied using techniques like mass spectrometry. For benzaldehyde (B42025), fragmentation typically involves the loss of a hydrogen atom to form a stable acylium ion (m/z 105) or the loss of carbon monoxide to form a phenyl cation (m/z 77). docbrown.info For this compound, one would expect similar fragmentation of the benzaldehyde core, alongside fragmentation patterns originating from the cyclopropylethynyl substituent.

The interaction between the catalyst and the 2-alkynylbenzaldehyde substrate is fundamental to controlling the reaction pathway. The primary mode of activation involves the interaction of a soft, carbophilic Lewis acid catalyst, such as Au(I), Au(III), or Ag(I), with the alkyne's π-system. ingentaconnect.comnih.govbeilstein-journals.org This coordination makes the alkyne more electrophilic and susceptible to nucleophilic attack.

Different catalysts can lead to distinct products from the same starting materials. For example, in three-component reactions of 2-alkynylbenzaldehydes, amines, and phosphites, using propylphosphonic anhydride (B1165640) (T3P®) as a mediator yields linear α-aminophosphonates, whereas switching the catalyst to copper(I) chloride promotes cyclization to form 1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov Similarly, in reactions of 2-(phenylethynyl)benzaldehyde (B1589314) with an amine and diphenylphosphine (B32561) oxide, zirconium(IV) chloride catalyzes the formation of an isoquinoline (B145761) ring, while silver acetate (B1210297) selectively yields a 2H-isoindoline product. rsc.org This demonstrates the critical role of the catalyst in directing the reaction outcome.

| Catalyst/Mediator | Substrate Class | Activation Mode / Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| AuCl3 | o-Alkynylbenzaldehydes | Alkyne activation / [4+2] Annulation | Naphthalene derivatives | beilstein-journals.org |

| AgOTf | 2-Alkynylbenzaldehydes | Alkyne activation / Thioacetalization | 2-Alkynylbenzaldehyde thioacetals | ingentaconnect.com |

| Chiral Silver Phosphate (B84403) | 2-Alkynylbenzaldehydes | Asymmetric catalysis / Cyclization | Chiral 1,2-dihydroisoquinolines | acs.org |

| PdCl2 | 2-Alkynylbenzaldehydes | Dehydrogenation / [4+2] Cycloaddition | Tetrahydrobenzo[g]quinolines | acs.org |

| ZrCl4 | 2-(Phenylethynyl)benzaldehyde | Multicomponent reaction / Cyclization | Isoquinoline derivatives | rsc.org |

| AgOAc | 2-(Phenylethynyl)benzaldehyde | Multicomponent reaction / Cyclization | 2H-Isoindoline derivatives | rsc.org |

| Rh2(OAc)4 | Alkynyl hydrazones (related) | Carbene formation / N-H Insertion | α-Alkynyl α-amino esters | organic-chemistry.org |

Stereochemical Control and Selectivity in Transformations

Controlling the stereochemistry and selectivity (regio- and chemoselectivity) is a paramount goal in modern organic synthesis. For reactions involving this compound and its analogs, these aspects are heavily influenced by the choice of catalyst and reaction conditions.

Regioselectivity, the control over which region of a molecule reacts, is a key challenge in the functionalization of multifunctional compounds like 2-alkynylbenzaldehydes. Studies have shown that the reaction outcome can be dramatically altered by tuning the catalyst or the solvent system.

A notable example is the solvent-regulated coupling of 2-alkynylbenzaldehydes with cyclic amines. When the reaction is conducted in toluene, a palladium-catalyzed dehydrogenative [4+2] cycloaddition occurs, leading to fused heterocyclic products (tetrahydrobenzo[g]quinolines). However, changing the solvent system to a mixture of DMSO and water completely shifts the reaction pathway. In this case, the product is a naphthyl chain amine, formed through a complex sequence involving dehydrogenation, condensation, C–N bond cleavage, and intramolecular condensation. acs.org This solvent-dependent selectivity highlights the delicate balance of competing reaction pathways.

Similarly, in the multicomponent reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites, the choice of catalyst dictates the product structure. The use of T3P® selectively yields the linear Kabachnik-Fields product, whereas a CuCl catalyst promotes a subsequent intramolecular cyclization to afford 1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov This demonstrates catalyst-controlled regioselectivity where the initial adduct can either be isolated or undergo further transformation.

| Reactants | Conditions | Product Type | Selectivity Control | Reference |

|---|---|---|---|---|

| 2-Alkynylbenzaldehydes, Cyclic Amines | PdCl2, TBHP, Toluene | Fused N-Heterocycles (Tetrahydrobenzo[g]quinolines) | Solvent (Toluene) | acs.org |

| 2-Alkynylbenzaldehydes, Cyclic Amines | PdCl2, TBHP, DMSO/H2O | Naphthyl Chain Amines | Solvent (DMSO/H2O) | acs.org |

| 2-Alkynylbenzaldehydes, Aniline, Dialkyl Phosphites | T3P® (propylphosphonic anhydride) | α-Amino (2-alkynylphenyl)-methylphosphonates (Linear) | Catalyst/Mediator (T3P®) | nih.gov |

| 2-Alkynylbenzaldehydes, Aniline, Dialkyl Phosphites | CuCl | 1,2-Dihydroisoquinolin-1-ylphosphonates (Cyclic) | Catalyst (CuCl) | nih.gov |

Diastereoselectivity in Cycloaddition Reactions

The stereochemical outcome of cycloaddition reactions is a critical aspect of their synthetic utility, with diastereoselectivity often being a key consideration in the construction of complex molecular architectures. While specific mechanistic studies on the diastereoselectivity of cycloaddition reactions involving this compound are not extensively documented in publicly available research, general principles of stereocontrol in related systems can provide valuable insights. The diastereoselectivity in these reactions is primarily dictated by the geometry of the transition state, which is influenced by a combination of steric and electronic factors.

The facial selectivity of the approach of the dienophile or dipolarophile to the diene or dipole is a crucial determinant of the diastereomeric outcome. In the context of this compound, the presence of the aldehyde and the cyclopropylethynyl moieties in proximity on the aromatic ring can lead to the formation of diastereomeric products upon cycloaddition. The relative orientation of the reactants in the transition state aims to minimize steric hindrance and maximize favorable electronic interactions.

For instance, in a hypothetical Diels-Alder reaction where this compound acts as the dienophile, the approach of a diene to the aldehyde-activated double bond could occur from two different faces, potentially leading to two diastereomers. The preferred pathway would be the one that minimizes steric clashes between the substituents on the diene and the cyclopropyl and formyl groups of the benzaldehyde derivative.

In the absence of specific experimental data for this compound, the diastereoselectivity of cycloaddition reactions remains a subject for future investigation. Detailed studies, likely involving computational modeling and extensive NMR analysis of the product mixtures, would be required to elucidate the factors governing the stereochemical course of these transformations. Such research would be invaluable for the application of this compound in stereoselective synthesis.

It is important to note that while general principles of cycloaddition reactions are well-established, the specific stereochemical outcomes for this compound are not yet reported in the literature. researchgate.netrsc.orgnih.govlibretexts.orgrsc.orgchemrxiv.orgnih.govnovapublishers.comcuny.edu

Theoretical and Computational Chemistry Studies on 2 Cyclopropylethynyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

In the context of 2-(cyclopropylethynyl)benzaldehyde, DFT calculations could be instrumental in understanding its participation in various chemical transformations. For instance, in reactions involving the aldehyde group, such as nucleophilic additions or condensations, DFT can model the entire reaction pathway. A typical study might investigate the reaction with an amine to form a Schiff base, a common reaction for benzaldehydes. nih.gov The calculations would identify the transition state for the initial nucleophilic attack of the amine on the carbonyl carbon, the formation of a hemiaminal intermediate, and the subsequent dehydration to the final product. nih.gov

The presence of the cyclopropylethynyl substituent would be of particular interest. DFT calculations could quantify the electronic influence of this group on the reactivity of the aldehyde. By comparing the activation energies and reaction enthalpies of this compound with those of unsubstituted benzaldehyde (B42025) or other substituted benzaldehydes, a clear picture of the electronic donating or withdrawing nature of the cyclopropylethynyl group can be established.

Table 1: Illustrative Data from a DFT Study of a Hypothetical Reaction

| Parameter | Benzaldehyde | This compound |

| Activation Energy (kcal/mol) | Value A | Value B |

| Reaction Enthalpy (kcal/mol) | Value C | Value D |

| Dipole Moment of Reactant (Debye) | Value E | Value F |

Note: The values in this table are for illustrative purposes to show the type of data generated from DFT studies and are not actual calculated values for this compound.

Quantum Chemical Calculations for Intermediate Characterization

Quantum chemical calculations are crucial for characterizing the transient species that form during a chemical reaction, such as intermediates and transition states. For reactions involving this compound, these methods can provide detailed information about the geometry, electronic structure, and stability of any intermediates.

For example, in a multicomponent reaction involving 2-(phenylethynyl)benzaldehyde (B1589314) (a close analog), primary amines, and diphenylphosphine (B32561) oxide, different products can be selectively formed depending on the catalyst and reaction conditions. rsc.org Quantum chemical calculations can help to understand the formation of these different products by characterizing the key intermediates along each reaction pathway. rsc.org Similarly, for this compound, such calculations could predict which intermediates are more stable under certain conditions, thus guiding the selective synthesis of desired products.

Furthermore, methods like Natural Bond Orbital (NBO) analysis, Mulliken population analysis, and Frontier Molecular Orbital (FMO) theory can be applied to the calculated structures of intermediates. nih.gov These analyses provide insights into charge distribution, bond orders, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding the reactivity of the intermediate. nih.gov

Computational Modeling of Electronic and Structural Effects

The unique combination of a cyclopropyl (B3062369) group and an ethynyl (B1212043) group attached to a benzaldehyde core in this compound gives rise to interesting electronic and structural properties. Computational modeling can be used to systematically study these effects.

Studies on para-substituted benzaldehydes have used computational methods to quantify the electron-donating or electron-withdrawing effects of various substituents. researchgate.net These studies often correlate calculated properties, such as rotational barriers of the formyl group, with empirical parameters like Hammett constants. researchgate.net A similar approach could be applied to this compound to understand the electronic contribution of the cyclopropylethynyl group.

Computational models can also predict various molecular properties, including adiabatic electron affinity (AEA). jksus.org The AEA is a measure of a molecule's ability to accept an electron and is influenced by the nature and position of substituents. jksus.org By calculating the AEA of this compound and comparing it to other substituted benzaldehydes, its electronic character can be further elucidated.

Table 2: Predicted Electronic Properties of Substituted Benzaldehydes

| Substituent | Calculated Rotational Barrier (kcal/mol) | Calculated Adiabatic Electron Affinity (kcal/mol) |

| -H | Value G | Value J |

| -NO2 | Value H | Value K |

| -Cyclopropylethynyl | Predicted Value I | Predicted Value L |

Note: The values in this table are for illustrative purposes. "Predicted Value" indicates a value that could be determined through computational modeling.

Exploration of Bioisosteric Relationships (e.g., Ethynyl Moiety as Halogen Bioisostere)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a drug candidate while maintaining or improving its biological activity. The ethynyl group has been investigated as a potential bioisostere for halogens, particularly iodine, in ligands that form halogen bonds with proteins. nih.gov

Computational and experimental studies on the p53 cancer mutant Y220C have explored the replacement of an iodine atom with an ethynyl group in a ligand. nih.gov While in this specific case, the replacement led to a decrease in affinity, the study provided general guidelines for when such a replacement might be beneficial. nih.gov Quantum mechanical calculations were used to understand the nature of the interaction between the ethynyl group and the protein binding site. nih.gov

For this compound, the ethynyl moiety could be considered as a bioisosteric replacement for a halogen atom in a similar molecular scaffold. Theoretical studies could model the interactions of this compound within a protein active site and compare them to its halogenated analog. Such studies would involve molecular docking simulations to predict the binding mode and quantum chemical calculations to analyze the non-covalent interactions, such as hydrogen bonds and π-stacking, between the ligand and the protein. This computational approach can provide valuable insights into the potential of the cyclopropylethynyl group as a bioisosteric element in drug design.

Synthetic Applications and Advanced Material Chemistry

Utilization as a Building Block for Complex Polycyclic Systems

The strategic placement of the aldehyde and alkyne functionalities in 2-(cyclopropylethynyl)benzaldehyde enables its use in cascade reactions to form complex polycyclic systems. The reactivity of the alkyne and aldehyde can be orchestrated to trigger sequential cyclizations, leading to the rapid construction of multiple rings in a single synthetic operation.

For instance, related 2-alkynylbenzaldehydes are known to undergo Brønsted acid-catalyzed cycloadditions. These reactions, often proceeding through intermediates like benzopyrylium ions, can engage with various reaction partners to yield highly functionalized polycyclic structures such as benzocyclooctatrienes and benzocycloheptatrienes. nih.gov This type of transformation highlights the potential of the this compound scaffold to serve as a key component in building elaborate, multi-ring systems. nih.gov

Furthermore, cascade reactions involving aldehydes with tethered reactive groups have been shown to produce fused tricyclic amine systems through a sequence of condensation, cyclization to form an azomethine ylide, and subsequent intramolecular dipolar cycloaddition. researchgate.net This strategy allows for significant stereochemical control and demonstrates how the core structure of this compound could be adapted to generate complex, three-dimensional polycycles. researchgate.net

Development of Novel Heterocyclic Scaffolds

A significant application of this compound and its analogues is in the synthesis of novel heterocyclic scaffolds, which are central to medicinal chemistry and materials science. The compound is particularly well-suited for constructing nitrogen-containing heterocycles.

Multicomponent reactions involving 2-(phenylethynyl)benzaldehyde (B1589314), a close analogue, with primary amines and diphenylphosphine (B32561) oxide have been shown to selectively yield phosphinoyl-functionalized 1,2-dihydroisoquinolines and 2H-isoindolines. researchgate.net The reaction outcome can be directed by the choice of catalyst, with zirconium(IV) chloride favoring the isoquinoline (B145761) scaffold and silver(I) acetate (B1210297) promoting the formation of the isoindoline (B1297411) ring. researchgate.net This demonstrates the versatility of the ortho-alkynyl benzaldehyde (B42025) core in creating diverse heterocyclic frameworks.

Another powerful strategy involves the Sonogashira coupling of aminobenzaldehydes to introduce an alkyne, followed by reaction with propargylamine (B41283) to construct benzo[h] acs.orgnih.gov-naphthyridine derivatives. acs.org This sequential approach underscores the utility of the alkynyl benzaldehyde moiety in building complex, fused heterocyclic systems. acs.org The general reactivity of α-aminoalkynes with carbonyl compounds provides a broad platform for creating a wide array of nitrogen-containing heterocycles. acs.org

The table below summarizes the types of heterocyclic scaffolds that can be synthesized from 2-alkynylbenzaldehyde precursors, based on established chemical transformations.

| Precursor Type | Reagents | Resulting Scaffold | Catalyst/Conditions |

| 2-(Phenylethynyl)benzaldehyde | Primary Amine, Diphenylphosphine Oxide | Phosphinoyl-functionalized 1,2-dihydroisoquinoline (B1215523) | Zirconium(IV) chloride |

| 2-(Phenylethynyl)benzaldehyde | Primary Amine, Diphenylphosphine Oxide | Phosphinoyl-functionalized 2H-isoindoline | Silver(I) acetate |

| 2-Alkynylbenzaldehydes | Propargylamine | Naphthyridine derivatives | DBU, EtOH (reflux) |

This table is generated based on data for analogous compounds to illustrate the synthetic potential.

Synthesis of Precursors for Functional Molecules (Excluding Biomedical Applications)

Beyond forming the core of a final structure, this compound can be used to synthesize precursors for a variety of functional molecules. These applications often leverage the reactivity of the aldehyde and alkyne groups to build molecules with specific, non-biomedical functions.

One example is the synthesis of phosphinoyl-functionalized molecules. The reaction of 2-(phenylethynyl)benzaldehyde with an amine and diphenylphosphine oxide produces α-amino(2-alkynylphenyl)methylphosphine oxides. researchgate.net These compounds are functional molecules in their own right and can serve as versatile intermediates for further chemical modification. researchgate.netresearchgate.net

In a different context, benzaldehyde derivatives are used as starting materials for biofuel precursors. Aldehyde-ketone condensation reactions, for instance between benzaldehyde and cyclopentanone, can produce larger molecules (e.g., C12 and C19) that, after hydrodeoxygenation, yield cyclic alkanes suitable for use as biofuels. The this compound molecule could potentially be employed in similar condensation reactions, introducing the cyclopropylethynyl moiety into the resulting fuel precursor, which could influence its combustion properties.

The Biginelli reaction, a multicomponent reaction between an aldehyde, a β-keto ester, and urea (B33335) (or thiourea), is another avenue for creating functional precursors. Using a modified benzaldehyde, this reaction produces dihydropyrimidinones, which can then undergo further modifications like Suzuki coupling to create complex, biaryl-substituted heterocyclic compounds. This highlights a pathway where this compound could act as the aldehyde component to generate a library of functionalized pyrimidine-based molecules.

Exploration in Materials Science (e.g., Photo- and Electrochemical Properties of Related Compounds)

The core structure of this compound is a component of interest in materials science due to the potential for its derivatives to exhibit valuable photo- and electrochemical properties. The extended π-conjugation possible in molecules derived from this building block is a key feature for applications in organic electronics and photonics.

While direct studies on this compound itself are not widespread, the properties of related compounds provide strong indications of its potential. For example, chalcones, which can be synthesized from benzaldehydes, are known to have interesting photophysical characteristics, including intramolecular charge transfer (ICT), making them candidates for optoelectronic devices and fluorescent probes. nih.gov Similarly, carbazole (B46965) derivatives synthesized from 4-(9H-carbazol-9-yl)benzaldehyde exhibit excellent photo-conductivity and high luminescent efficiency, leading to their use in organic light-emitting diodes (OLEDs) and as sensors.

The heterocyclic systems that can be built using this compound are also relevant. Fused polyheterocyclic scaffolds, such as those related to benzo[a]phenazinones, are investigated for their material properties. The incorporation of the unique cyclopropylethynyl group could modulate the electronic properties of these materials, potentially tuning their emission wavelengths or improving their performance in electronic devices.

The table below presents typical photophysical and electrochemical data for classes of compounds derived from benzaldehyde analogues, illustrating the potential properties of materials incorporating the this compound motif.

| Compound Class | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (ΦF) | Key Application Area |

| Piperidyl/Pyrrolidinyl Chalcones | 405-440 nm | 526-579 nm | 0.29–0.39 | Optoelectronics, Sensing |

| Carbazole Dyes | ~350-360 nm | ~450-460 nm | Not specified | OLEDs, Dyes, Sensors |

| Thienylthieno[2,3-b]pyridines | ~365 nm (excitation) | Varies (AIE active) | Not specified | Smart Materials, Sensors |

This table is generated based on data for analogous compound classes to illustrate potential properties. nih.gov

Future Directions and Emerging Research Avenues

Unexplored Reactivity Patterns and Synthetic Strategies

The inherent reactivity of 2-(cyclopropylethynyl)benzaldehyde stems from the distinct functionalities it possesses. The aldehyde group is a classic site for nucleophilic addition and condensation reactions. The carbon-carbon triple bond of the ethynyl (B1212043) group is amenable to a wide array of transformations including cycloadditions, hydrations, and metal-catalyzed cross-coupling reactions. The cyclopropyl (B3062369) group, with its inherent ring strain, can participate in ring-opening reactions, further expanding the molecule's synthetic utility.

Future research will likely focus on harnessing the synergistic reactivity of these groups. For instance, tandem reactions that sequentially or concurrently engage multiple reactive sites could lead to the rapid assembly of complex molecular architectures. The development of novel catalytic systems that can selectively activate one functional group in the presence of others is a key area for exploration. This would enable the divergent synthesis of a wide array of derivatives from a single starting material. researchgate.net

Moreover, the exploration of multicomponent reactions involving this compound is a promising avenue. rsc.orgmdpi.com Such reactions, where three or more reactants combine in a single operation to form a product that contains significant portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. mdpi.com For example, a one-pot, three-component reaction of 2-(phenylethynyl)benzaldehyde (B1589314), an amine, and diphenylphosphine (B32561) oxide has been shown to selectively yield phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, or 2H-isoindoline derivatives depending on the catalyst and reaction conditions. rsc.org Investigating similar transformations with the cyclopropyl-containing analogue could unlock access to novel compound libraries with potential biological activities.

Advancements in Asymmetric Catalysis for Derivatives

The development of enantioselective transformations is a cornerstone of modern synthetic chemistry, particularly in the synthesis of chiral molecules with potential pharmaceutical applications. For ortho-alkynylaryl aldehydes and ketones, significant progress has been made in asymmetric catalysis. mdpi.com Silver-catalyzed carbonyl-yne cyclization and reduction processes have shown high selectivity, and the use of chiral silver phosphate (B84403) complexes has enabled enantioselective variants of these reactions. mdpi.com

Future research in this area for this compound will likely focus on the development of new chiral catalysts and ligands that can effectively control the stereochemistry of reactions involving this substrate. This includes the design of catalysts that can differentiate between the enantiotopic faces of the aldehyde or the prochiral centers created during subsequent transformations. The introduction of substituents on the cyclopropyl ring or the aromatic ring could also influence the enantioselectivity of these reactions. mdpi.com

A particularly promising approach is the use of transient directing groups in palladium-catalyzed atroposelective C-H functionalization. acs.org This strategy, which utilizes readily available amino acids as chiral auxiliaries, has been successfully applied to the synthesis of axially chiral biaryls. acs.org Adapting this methodology to this compound and its derivatives could open up new avenues for the synthesis of novel chiral scaffolds.

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. rjpn.orgresearchgate.net This includes the use of safer solvents, renewable resources, and energy-efficient processes. rjpn.orgorientjchem.org The integration of this compound chemistry with sustainable methodologies is a key area for future research.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages in terms of safety, scalability, and process control. nih.govnih.govillinois.edu The application of flow chemistry to the synthesis and transformation of this compound could lead to more efficient and safer processes. researchgate.netchemrxiv.org For example, hazardous reactions or those requiring precise temperature control can be performed more safely in a flow reactor. nih.gov

Furthermore, the development of catalytic systems that operate under milder conditions and the use of environmentally benign solvents like water or bio-based solvents are crucial for developing sustainable synthetic routes. orientjchem.orgresearchgate.net The use of propylphosphonic anhydride (B1165640) (T3P®), a green and low-toxicity coupling and dehydrating agent, has shown promise in multicomponent reactions and could be explored for transformations involving this compound. mdpi.com

Novel Applications in Material Chemistry and Chemical Biology (Excluding Clinical)

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in materials science and chemical biology. The conjugated system of the aromatic ring and the alkyne can impart interesting photophysical properties, suggesting potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

In chemical biology, the cyclopropene (B1174273) moiety, which can be derived from the cyclopropylethynyl group, is a valuable tool for bioorthogonal chemistry due to its small size and high reactivity in strain-promoted reactions. nih.gov This opens up possibilities for using derivatives of this compound to label and track biomolecules in living systems. The reactivity of the aldehyde group can be exploited for conjugation to biomolecules, further expanding its utility as a chemical probe.

The synthesis of novel polymers and functional materials incorporating the this compound scaffold is another promising research direction. The rigid structure and potential for cross-linking through the alkyne functionality could lead to materials with unique mechanical and thermal properties.

Q & A

Q. What are the established synthetic protocols for 2-(Cyclopropylethynyl)benzaldehyde?

The synthesis of this compound typically involves Sonogashira cross-coupling between cyclopropylacetylene and 2-bromobenzaldehyde under palladium catalysis. Optimized conditions include using a Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, and triethylamine as a base in anhydrous THF at 60–80°C. Reaction progress is monitored via TLC or GC-MS, with purification achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aldehyde proton (δ ~10 ppm) and cyclopropylethynyl group signals (e.g., cyclopropyl CH at δ 0.5–1.5 ppm).

- IR Spectroscopy : Stretching vibrations for aldehyde (ν ~1700 cm⁻¹) and alkyne (ν ~2100 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Storage : Keep in a cool, dry place away from oxidizing agents and light. Use amber glass vials to prevent photodegradation.

- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. For skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the cyclopropylethynyl group, predicting regioselectivity in reactions like Diels-Alder or nucleophilic additions. Frontier Molecular Orbital (FMO) analysis identifies electron-rich/depleted sites, guiding experimental design. For example, the alkyne’s π-system may act as an electron donor in cycloadditions .

Q. What strategies resolve conflicting spectroscopic data during the structural elucidation of this compound derivatives?

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign ambiguous proton-carbon correlations.

- Crystallographic Refinement : Use single-crystal X-ray data to resolve discrepancies in bond lengths or angles.

- Isotopic Labeling : Introduce ¹³C or deuterium labels to track specific functional groups in complex mixtures .

Q. How does the cyclopropylethynyl group influence the electronic properties of benzaldehyde in cross-coupling reactions?

The cyclopropylethynyl moiety exerts both steric and electronic effects:

- Steric Effects : The rigid cyclopropane ring restricts rotational freedom, favoring specific transition states in coupling reactions.

- Electronic Effects : The electron-withdrawing alkyne stabilizes the aldehyde’s electrophilic carbon, enhancing reactivity in nucleophilic additions. Experimental studies on analogous compounds (e.g., 2-(4-Isopropylphenoxy)benzaldehyde) show altered reaction kinetics due to substituent electronic modulation .

Methodological Considerations

- Data Contradiction Analysis : When kinetic studies yield inconsistent rate constants, perform control experiments under inert atmospheres (e.g., argon) to rule out oxygen interference. Use stopped-flow techniques for fast reactions .

- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.